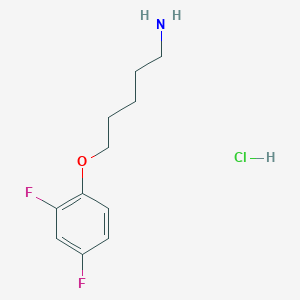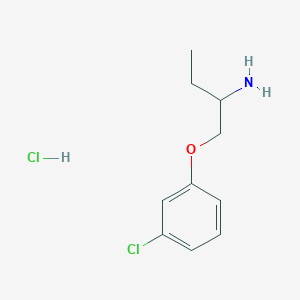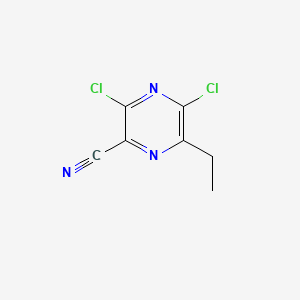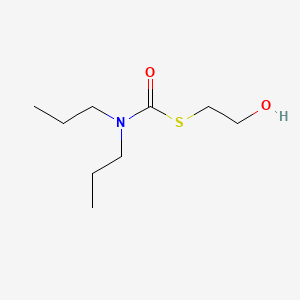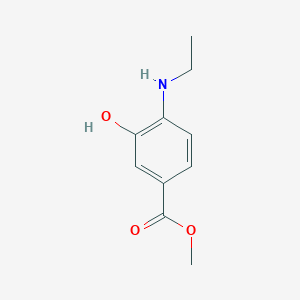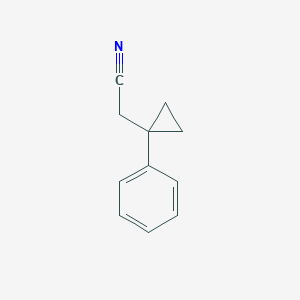
2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride
Overview
Description
2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structural motif in many bioactive molecules . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of this compound would depend on the exact nature of its biological activity.
Mode of action
The mode of action would depend on the specific biological activity of the compound. For example, if the compound has antibacterial activity, it might inhibit a key enzyme in the bacteria, leading to bacterial death. The thiazole ring could interact with the target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thioamides with halides in the presence of a base[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the thiazole ring, as well as substituted thiazole compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its thiazole core is valuable in the construction of pharmaceuticals, agrochemicals, and other functional materials.
Biology: In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. The compound may be used in assays to evaluate its efficacy against various pathogens and cancer cells.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases, such as infections or cancer.
Industry: In industry, this compound is utilized in the production of various chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole compounds with similar structures and biological activities.
Thioamides: Compounds containing the thioamide functional group.
Amines: Compounds containing the amine functional group.
Uniqueness: 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its thiazole core, combined with the amine and thioamide groups, provides a versatile platform for chemical modifications and biological activities.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S2.ClH/c1-5(4-7)10-6-8-2-3-9-6;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQUTOBJJBHVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)SC1=NCCS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



